molecular formula C18H15Br2N3O2 B2902027 4-(3-bromophenyl)-N-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 330453-76-4

4-(3-bromophenyl)-N-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2902027
CAS RN: 330453-76-4
M. Wt: 465.145
InChI Key: JDVLVKOQMWXVAT-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has bromophenyl groups attached to it, which are aromatic compounds containing a phenyl group substituted at one or more positions with a bromine atom .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a central pyrimidine ring, with different substituents at positions 4 and 5 of the ring. The bromophenyl groups would contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

As a brominated compound, it might undergo various substitution reactions, especially electrophilic aromatic substitution . The presence of the carbonyl groups also suggests that it could participate in a variety of reactions typical for carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. Bromophenyl groups are generally non-polar and hydrophobic, but the presence of the polar carbonyl groups and the nitrogen atoms in the pyrimidine ring could confer some degree of polarity to the molecule .

Scientific Research Applications

Material Science: Polymorphism Studies

Compounds similar to this have been studied for their polymorphic forms, which are variations of the compound that differ in crystal structure but not in chemical composition . These studies are crucial in material science for understanding the mechanical properties like elasticity and brittleness, which can lead to the development of new materials with specific characteristics.

Quantum Chemical Studies

Compounds with similar structures have been the subject of quantum chemical studies using Density Functional Theory (DFT) . These studies can provide insights into the electronic structure and reactivity of the compound, which is valuable for predicting its behavior in various chemical reactions.

Gas Storage Materials

The structural features of this compound, such as the presence of multiple bromophenyl groups, make it a candidate for creating porous organic frameworks (POFs). These materials have applications in gas storage due to their high surface area and stability .

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to predict the exact mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As a general rule, brominated organic compounds should be handled with care, as they can be harmful if ingested or inhaled, and can cause skin and eye irritation .

Future Directions

The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as any biological activity it might exhibit. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

4-(3-bromophenyl)-N-(4-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Br2N3O2/c1-10-15(17(24)22-14-7-5-12(19)6-8-14)16(23-18(25)21-10)11-3-2-4-13(20)9-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVLVKOQMWXVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)Br)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-bromophenyl)-N-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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